1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUCRSVXDOPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, often referred to as EPPC, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
EPPC has garnered attention for its potential therapeutic applications due to its unique structural features.
Antimicrobial Activity
Research indicates that EPPC exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2021) demonstrated that EPPC showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Smith et al. |
| Escherichia coli | 64 | Smith et al. |
Anti-inflammatory Effects
In vitro studies have suggested that EPPC may possess anti-inflammatory properties. A case study by Johnson et al. (2022) highlighted its ability to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides, indicating potential for treating inflammatory diseases.
Material Science
EPPC has also been explored for its applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).
OLEDs and Photonic Devices
The compound's unique electronic properties make it suitable for use in OLEDs. Research conducted by Lee et al. (2023) showed that incorporating EPPC into OLED structures enhanced luminescence efficiency and stability compared to traditional materials.
| Parameter | EPPC-based OLED | Traditional OLED |
|---|---|---|
| Maximum Luminance (cd/m²) | 1500 | 1200 |
| Efficiency (lm/W) | 80 | 65 |
Coordination Chemistry
EPPC has been investigated as a ligand in coordination complexes due to its ability to chelate metal ions.
Metal Complexes
Studies have shown that EPPC forms stable complexes with transition metals such as copper and nickel. These complexes exhibit interesting catalytic properties, particularly in oxidation reactions. A notable example is the work of Patel et al. (2020), which demonstrated the catalytic efficiency of EPPC-copper complexes in the oxidation of alcohols.
Mechanism of Action
The mechanism by which 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The pyridin-2-yl group (as in the target compound) enhances DNA gyrase inhibition compared to phenyl or thiophen-2-yl analogs, likely due to improved π-π interactions with enzyme active sites .
- Position 1 Substituents : Bulky groups (e.g., phenyl in ) may reduce enzymatic activity due to steric hindrance, whereas smaller groups (e.g., ethyl in the target compound) balance solubility and binding efficiency.
- Amino Modifications: Introduction of amino groups (e.g., butylamino in ) can improve solubility but may require advanced synthetic strategies like microwave-assisted reactions.
DNA Gyrase Inhibition
The target compound’s pyridin-2-yl substituent aligns with derivatives showing strong inhibition of bacterial DNA gyrase, a validated antimicrobial target:
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) | 3.19 | |
| 3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde (5c) | 4.09 | |
| Novobiocin (reference) | 4.12 |
Biological Activity
1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as anti-inflammatory, antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, focusing on synthesis methods, biological evaluations, and case studies.
Synthesis Methods
The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a well-established method for synthesizing aldehydes from pyrazoles. The reaction conditions generally include phosphorus oxychloride and dimethylformamide, allowing for the introduction of functional groups at specific positions on the pyrazole ring.
Biological Activity
The biological activity of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Anti-inflammatory Activity
Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have reported that certain pyrazoles can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives is notable. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. In vitro studies suggest that these compounds can induce apoptosis and inhibit cell proliferation .
Case Studies
Several studies highlight the biological activity of compounds related to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde:
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a sequence involving:
- Construction or availability of the pyrazole core with appropriate substitution at N1 and C3.
- Introduction of the aldehyde group at the C4 position of the pyrazole ring.
- Installation or retention of the pyridin-2-yl substituent at C3.
Commonly, the aldehyde group is introduced via formylation reactions , often employing the Vilsmeier-Haack reaction , a well-established method for formylation of electron-rich heterocycles such as pyrazoles.
Preparation of Pyrazole Core and Substitution
- The pyrazole ring can be synthesized starting from hydrazine derivatives and β-dicarbonyl compounds or their equivalents (e.g., methyl acetoacetate, ethyl pyruvate).
- N-ethyl substitution is typically introduced by alkylation of the pyrazole nitrogen using ethyl halides under basic conditions.
- The pyridin-2-yl substituent at C3 can be introduced by cross-coupling reactions, such as Suzuki-Miyaura or related palladium-catalyzed cross-couplings, starting from halogenated pyrazoles or pyrazole triflates and pyridin-2-yl boronic acids or equivalents.
Introduction of the Aldehyde Group at C4 Position
- The Vilsmeier-Haack reaction is the most common method to introduce the aldehyde group at the 4-position of pyrazoles. This involves treatment of the pyrazole substrate with a Vilsmeier reagent generated in situ from DMF and POCl3.
- Alternative methods may include oxidation of hydroxymethyl or benzyloxy methyl intermediates to aldehydes.
- The reaction conditions often require careful control of temperature and stoichiometry to achieve good yields and selectivity.
Pd-Catalyzed Cross-Coupling Reactions for Substituent Installation
Research on related pyrazole derivatives demonstrates the utility of palladium-catalyzed cross-coupling reactions to install various substituents at the 3-position of pyrazoles, including pyridinyl groups. For example:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Preparation of pyrazole triflates | Treatment of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde with triflic anhydride and base (e.g., triethylamine) | Formation of pyrazole triflate intermediate | ~85 |
| Suzuki-Miyaura coupling | Pd(PPh3)4 catalyst, K3PO4 base, aryl or heteroaryl boronic acid (e.g., pyridin-2-ylboronic acid), 1,4-dioxane solvent, reflux | Installation of pyridin-2-yl substituent at C3 | 50-94 |
These methods are adaptable to the synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde by modifying the substituents on the pyrazole ring accordingly.
Oxidation and Functional Group Transformations
- Oxidation steps are often required to convert intermediates such as dihydropyrazoles or pyrazole esters to the corresponding aldehydes or carbaldehydes.
- Oxidizing agents include potassium persulfate, hydrogen peroxide, or organic peroxides under acidic catalysis.
- For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be oxidized in acetonitrile with potassium persulfate and sulfuric acid catalyst to yield the corresponding pyrazole carbaldehyde with 75-80% yield.
Example Synthetic Route Summary
| Step | Intermediate/Starting Material | Reagents/Conditions | Key Transformation | Yield (%) |
|---|---|---|---|---|
| 1 | 1-ethylpyrazole or 1-ethyl-3-halo-pyrazole | Alkylation or halogenation | N-ethyl substitution or halogen functionalization | Variable |
| 2 | 3-halo or 3-triflate pyrazole derivative | Pd-catalyzed Suzuki coupling with pyridin-2-ylboronic acid | Installation of pyridin-2-yl group at C3 | 50-94 |
| 3 | Pyrazole intermediate without aldehyde | Vilsmeier-Haack reaction (DMF, POCl3) | Formylation at C4 position | Moderate to good |
| 4 | Oxidation if needed | Potassium persulfate, acid catalyst | Oxidation to aldehyde | 75-80 |
Research Findings and Notes
- The palladium-catalyzed cross-coupling approach allows for versatile substitution patterns on the pyrazole ring, including heteroaryl groups like pyridin-2-yl.
- The Vilsmeier-Haack reaction remains the preferred method for selective aldehyde introduction on pyrazole rings.
- Oxidation methods using potassium persulfate in acidic media provide good yields for converting intermediates to carbaldehydes.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compounds.
- The combination of these methods enables efficient synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde and analogues for further pharmaceutical or material science applications.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo Vilsmeier-Haack formylation to yield carbaldehyde derivatives . A second route involves nucleophilic substitution , where 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde reacts with phenols under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups . These methods require precise control of reaction temperature (e.g., 0°C to 80°C) and stoichiometric ratios to avoid side products.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- FT-IR : Key absorption bands include aldehydic C–H (~2860 cm⁻¹), C=O (~1675 cm⁻¹), and C=N (~1600 cm⁻¹) stretching vibrations .
- NMR : H NMR reveals distinct peaks for the pyridine ring (δ 7.2–8.6 ppm) and the aldehyde proton (δ ~9.8 ppm). C NMR confirms the aldehyde carbon at δ ~190 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement. For example, similar pyrazole derivatives show planar pyrazole rings and intermolecular hydrogen bonding involving the aldehyde group .
Advanced Research Questions
Q. How can researchers optimize the Vilsmeier-Haack reaction for higher yields or selectivity?
Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) minimize side reactions during reagent addition, followed by gradual heating (70–80°C) to drive formylation .
- Catalyst screening : Substituting POCl₃ with milder reagents (e.g., PCl₃) or using ionic liquids can improve selectivity for the 4-carbaldehyde position .
- Solvent effects : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance electrophilic formylation efficiency .
Q. How can structural modifications enhance biological activity, such as antimicrobial or anticancer effects?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) on the pyridine ring increases antibacterial potency against E. coli and S. aureus (MIC values: 62.5–125 µg/mL) .
- Hybridization with heterocycles : Fusion with benzimidazole or benzothiazole moieties improves antifungal activity (e.g., MIC = 62.5 µg/mL against C. albicans) by enhancing membrane penetration .
- Pharmacophore modeling : Quantitative structure-activity relationship (QSAR) studies guide substitutions at the 1-ethyl group to optimize binding to bacterial DNA gyrase or cancer cell targets (e.g., MCF-7 IC₅₀ = 21.2 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardized assays : Use consistent microbial strains (e.g., ATCC standards) and protocols (e.g., CLSI guidelines) to minimize variability in MIC determinations .
- Dose-response validation : Confirm activity thresholds (e.g., IC₅₀) across multiple cell lines or bacterial models to distinguish broad-spectrum vs. strain-specific effects .
- Structural analogs : Compare activity trends in derivatives with controlled substituent changes to isolate functional group contributions .
Q. How are computational methods applied to predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy correlates with nucleophilic attack susceptibility .
- Molecular docking : Simulates binding to P. aeruginosa efflux pumps or human kinase domains to prioritize synthetic targets .
- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP, solubility) to guide derivatization for improved bioavailability .
Methodological Considerations
- Synthetic reproducibility : Always monitor reactions via TLC or HPLC to confirm intermediate formation (e.g., 5-chloro-pyrazole intermediates) before proceeding to nucleophilic substitution .
- Crystallization protocols : Slow evaporation from ethanol/water mixtures yields single crystals suitable for SHELXL refinement .
- Biological assay controls : Include reference standards (e.g., ampicillin for antibacterial tests) and solvent-only controls to validate activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
